

Application Notes & Protocols: Rapamycin Dosage for In-Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alberon*

Cat. No.: *B1225033*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, metabolism, and survival.^{[1][2][3][4]} Due to its central role in cellular processes, rapamycin and its analogs (rapalogs) are extensively studied in preclinical mouse models for various applications, including cancer, aging, immunology, and metabolic disorders.^{[5][6][7][8]} Determining the optimal dosage and administration regimen is critical for achieving desired therapeutic effects while minimizing potential side effects. This document provides a comprehensive overview of rapamycin dosage regimens used in in-vivo mouse studies, detailed protocols for its preparation and administration, and a visualization of its primary signaling pathway.

Data Presentation: Rapamycin Dosage Regimens

The appropriate dosage of rapamycin can vary significantly based on the research application, mouse strain, and desired therapeutic outcome. The following tables summarize quantitative data from various studies.

Table 1: Rapamycin Dosage for Anti-Aging and Lifespan Extension Studies

Mouse Strain	Dose	Route of Administration	Dosing Frequency	Vehicle / Formulation	Key Findings
C57BL/6J (Female)	2 mg/kg	Intraperitoneal (i.p.)	Once every 5 days, starting at 20 months of age	Not specified	Significantly extended lifespan. [9] [10]
C57BL/6 (Male)	4 mg/kg	Intraperitoneal (i.p.)	Every other day for 6 weeks, starting at 22-24 months	Not specified	Increased longevity. [9]
Genetically Heterogeneous Mice	14 ppm, 42 ppm	In-food (microencapsulated)	Continuous, from 9 or 20 months of age	Purina 5LG6 diet	Extended lifespan; higher dose showed greater effect. [11] [12] [13]
C57BL/6J (Male)	8 mg/kg	Intraperitoneal (i.p.)	Daily for 3 months, starting at 20 months of age	DMSO, PEG-400, Tween-80	Increased life expectancy by up to 60%. [8] [14]

Table 2: Rapamycin Dosage for Cancer Studies

Mouse Model	Dose	Route of Administration	Dosing Frequency	Vehicle / Formulation	Key Findings
CT-26 Colon Adenocarcinoma (BALB/c)	1.5 mg/kg/day	Continuous infusion	Continuous	Not specified	Most effective tumor inhibition compared to bolus dosing. [15]
HER-2/neu Transgenic (FVB/N)	1.5 mg/kg	Subcutaneously (s.c.)	3 times/week for 2 weeks, followed by a 2-week break	Ethanol, water	Delayed cancer onset and extended maximal lifespan. [16]
HER-2/neu Transgenic (FVB/N)	0.45 mg/kg	Subcutaneously (s.c.)	6 injections over 2 weeks, followed by a 2-week break	Not specified	Low dose significantly delayed cancer and increased lifespan. [17]
Prostate Cancer (psPten-/-)	0.1 and 0.5 mg/kg	Oral gavage	3 days/week for 8 weeks	Not specified	Low doses demonstrated effective cancer prevention. [18]

Table 3: Rapamycin Dosage for Metabolic Studies

Mouse Model	Dose	Route of Administration	Dosing Frequency	Vehicle / Formulation	Key Findings
High-Fat Diet (C57BL/6)	1.5 mg/kg	Intraperitoneal (i.p.)	3 times/week, every other week	Not specified	Completely prevented weight gain. [19]
High-Fat Diet (C57BL/6)	1.5 mg/kg	Intraperitoneal (i.p.)	Once weekly	Not specified	Significantly extended lifespan in obese mice. [20]
Diabetic Retinopathy (Ins2Akita)	0.04 mg/kg	Intraperitoneal (i.p.)	Every other day	Not specified	Preserved retinal function and structure. [21]

Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection

This protocol is adapted from methodologies used in multiple research studies.[\[14\]](#)[\[22\]](#)

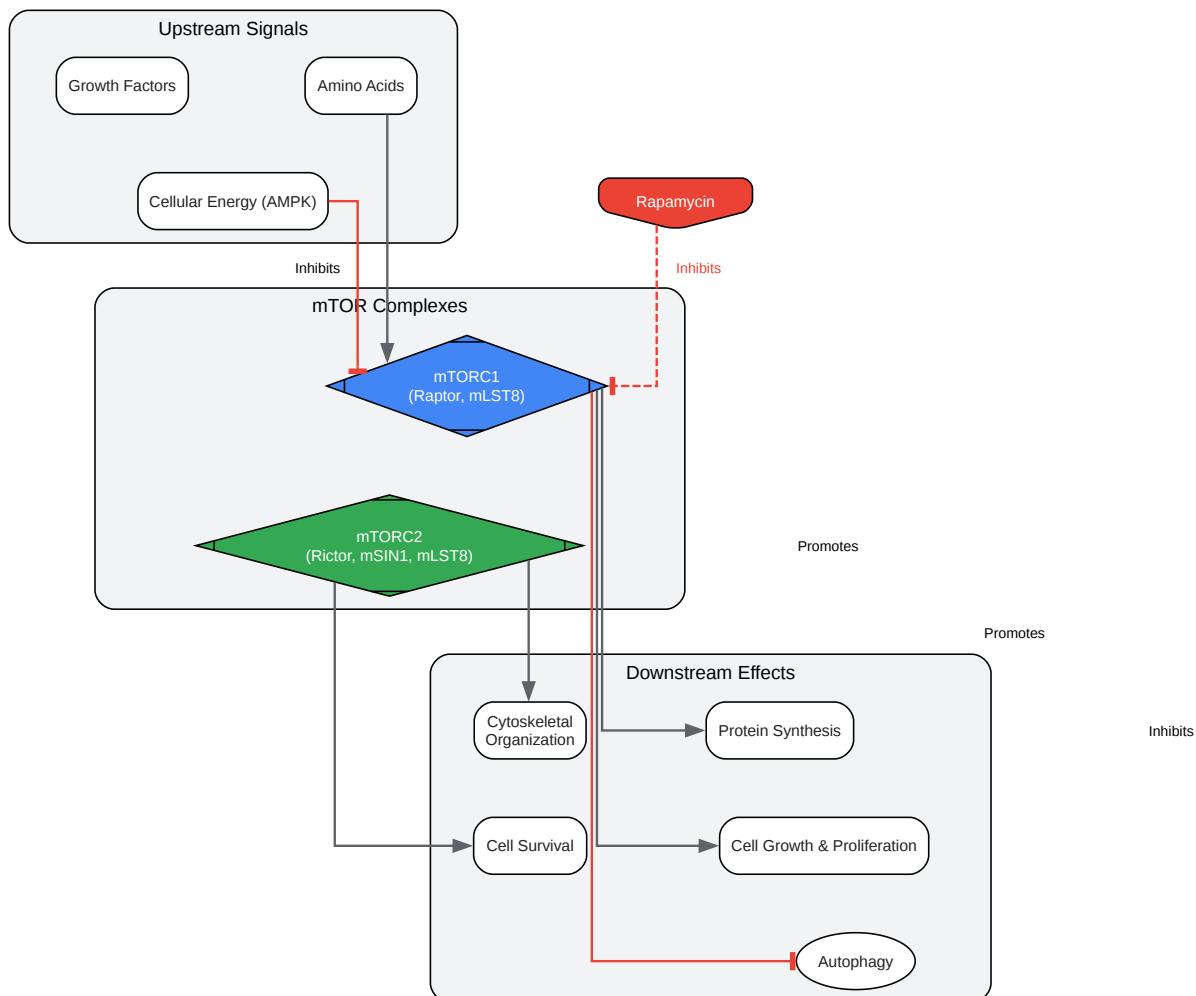
Materials:

- Rapamycin powder (e.g., LC Laboratories)
- 100% Ethanol (for stock solution)
- Polyethylene Glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water or saline

- Sterile microcentrifuge tubes
- Sterile syringe filter (0.22 µm)

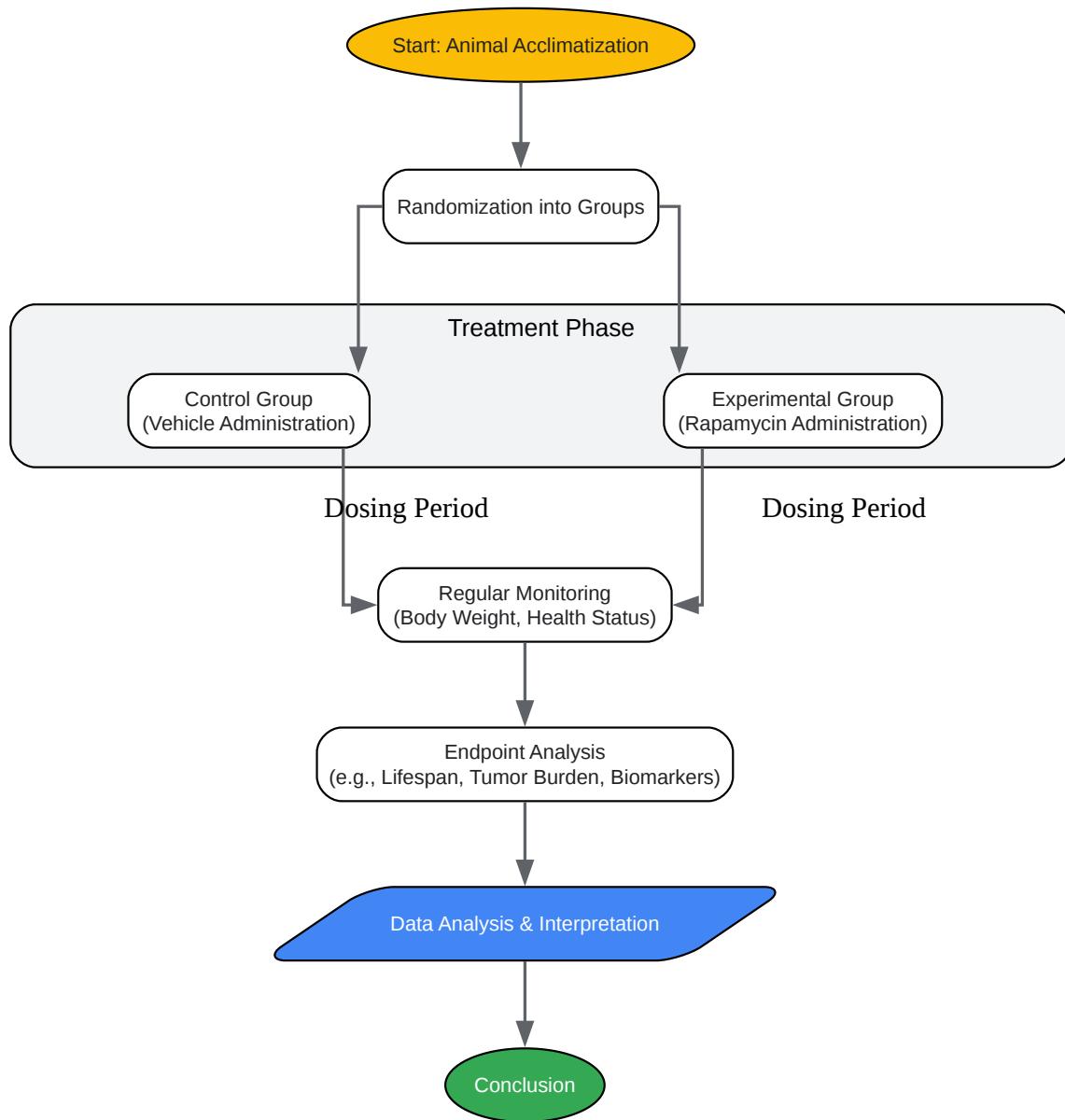
Procedure:

- Prepare Stock Solution (e.g., 50 mg/mL):
 - Aseptically, add 2 mL of 100% ethanol to a 100 mg vial of rapamycin powder.
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution (e.g., 250 µL per tube) and store at -80°C for long-term use.[22]
- Prepare Vehicle Solutions:
 - Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water.
 - Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water.
Mix gently as it can take time to become miscible.[22]
- Prepare Final Dosing Solution (e.g., 1 mg/mL):
 - To prepare 10 mL of a 1 mg/mL rapamycin solution, combine the following in a sterile tube:
 - 5 mL of 10% PEG400 solution
 - 5 mL of 10% Tween 80 solution
 - 200 µL of the 50 mg/mL rapamycin stock solution[22]
 - Vortex the final solution to ensure it is thoroughly mixed.
 - Sterilize the solution by passing it through a 0.22 µm syringe filter.
 - Aliquot and store at -20°C.
- Dose Calculation:


- The volume to inject depends on the mouse's weight and the desired dose.
- Example: For a 6 mg/kg dose in a 30 g mouse using a 1 mg/mL solution:
 - Dose (mg) = 6 mg/kg * 0.030 kg = 0.18 mg
 - Volume to inject (µL) = (0.18 mg / 1 mg/mL) * 1000 µL/mL = 180 µL

Protocol 2: Administration of Rapamycin

- Animal Handling: Handle mice gently to minimize stress. Acclimatize animals to the experimental conditions before starting the study.
- Route of Administration:
 - Intraperitoneal (i.p.) Injection: Pinch the mouse to create a "tent" of skin over the abdomen. Insert the needle at a shallow angle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
 - Subcutaneous (s.c.) Injection: Lift the skin on the back or flank to form a tent. Insert the needle into the base of the tent and inject the solution.
 - Oral Gavage (p.o.): This requires proper training to avoid injury. Use a ball-tipped gavage needle to deliver the solution directly into the stomach.
- Monitoring: After administration, monitor the animals for any adverse reactions, such as distress, lethargy, or injection site irritation. Body weight should be monitored regularly throughout the study.


Mandatory Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and inhibition by Rapamycin.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an in-vivo mouse study involving Rapamycin administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cusabio.com [cusabio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. raybiotech.com [raybiotech.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 7. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 13. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 14. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 15. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]

- 18. oncotarget.com [oncotarget.com]
- 19. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- To cite this document: BenchChem. [Application Notes & Protocols: Rapamycin Dosage for In-Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225033#compound-x-dosage-for-in-vivo-mouse-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com